molecular formula C18H19N3O2S B13878607 1H-Indole, 3-(phenylsulfonyl)-7-(1-piperazinyl)- CAS No. 478083-26-0

1H-Indole, 3-(phenylsulfonyl)-7-(1-piperazinyl)-

Cat. No.: B13878607
CAS No.: 478083-26-0
M. Wt: 341.4 g/mol
InChI Key: GDAVGFZIUMQUFK-UHFFFAOYSA-N
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Description

1H-Indole, 3-(phenylsulfonyl)-7-(1-piperazinyl)- is a complex organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound is characterized by the presence of a phenylsulfonyl group at the third position and a piperazinyl group at the seventh position of the indole ring.

Preparation Methods

The synthesis of 1H-Indole, 3-(phenylsulfonyl)-7-(1-piperazinyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced via sulfonylation, where the indole is treated with a sulfonyl chloride in the presence of a base.

    Attachment of the Piperazinyl Group: The piperazinyl group can be attached through nucleophilic substitution reactions, where the indole derivative is reacted with a piperazine derivative under suitable conditions.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale, yield, and purity.

Chemical Reactions Analysis

1H-Indole, 3-(phenylsulfonyl)-7-(1-piperazinyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazinyl group, where various nucleophiles can replace the existing substituents.

Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1H-Indole, 3-(phenylsulfonyl)-7-(1-piperazinyl)- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments

Mechanism of Action

The mechanism of action of 1H-Indole, 3-(phenylsulfonyl)-7-(1-piperazinyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites or act as an agonist or antagonist at specific receptors. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .

Comparison with Similar Compounds

1H-Indole, 3-(phenylsulfonyl)-7-(1-piperazinyl)- can be compared with other similar compounds, such as:

    1H-Indole, 3-(phenylsulfonyl)-: Lacks the piperazinyl group, which may result in different biological activities and chemical reactivity.

    1H-Indole, 7-(1-piperazinyl)-: Lacks the phenylsulfonyl group, which may affect its solubility and interaction with biological targets.

    1H-Indole, 3-(phenylsulfonyl)-5-(1-piperazinyl)-: Has the piperazinyl group at a different position, potentially altering its chemical and biological properties

Properties

CAS No.

478083-26-0

Molecular Formula

C18H19N3O2S

Molecular Weight

341.4 g/mol

IUPAC Name

3-(benzenesulfonyl)-7-piperazin-1-yl-1H-indole

InChI

InChI=1S/C18H19N3O2S/c22-24(23,14-5-2-1-3-6-14)17-13-20-18-15(17)7-4-8-16(18)21-11-9-19-10-12-21/h1-8,13,19-20H,9-12H2

InChI Key

GDAVGFZIUMQUFK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=CC=CC3=C2NC=C3S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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